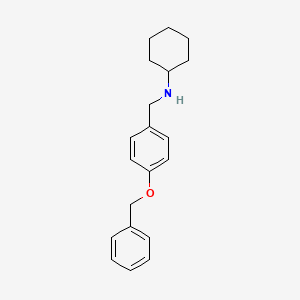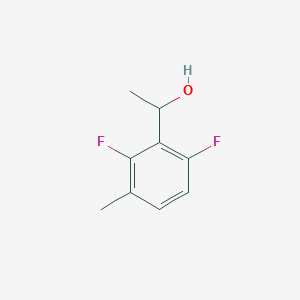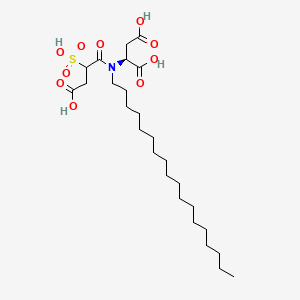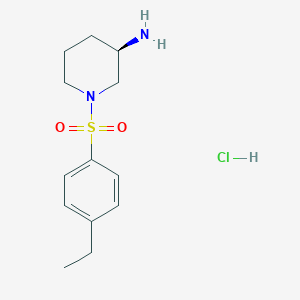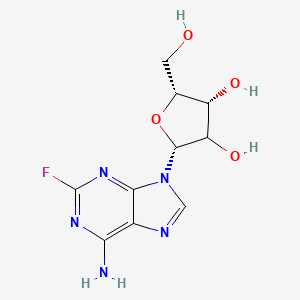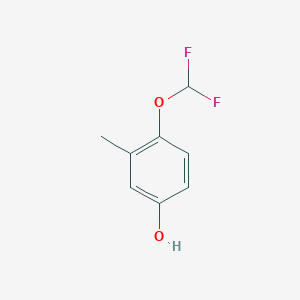
2-Amino-3,5-diiodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3,5-diiodobenzoate is an organic compound with the molecular formula C7H5I2NO2. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 3rd and 5th positions, and an amino group is substituted at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-diiodobenzoate typically involves the iodination of 2-Aminobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium to facilitate the iodination process. The reaction conditions often involve maintaining a temperature range of 0-5°C to control the rate of reaction and prevent over-iodination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反应分析
Types of Reactions
2-Amino-3,5-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or nitric acid are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include nitrobenzoates or nitrosobenzoates.
Reduction Reactions: Products include amines and other reduced derivatives
科学研究应用
2-Amino-3,5-diiodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential use in imaging and diagnostic applications due to its iodine content, which provides radiopacity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Amino-3,5-diiodobenzoate involves its interaction with biological molecules. The iodine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with various biological systems .
相似化合物的比较
Similar Compounds
- 2-Amino-3,5-dibromobenzoate
- 2-Amino-3,5-dichlorobenzoate
- 2-Amino-3,5-difluorobenzoate
Comparison
2-Amino-3,5-diiodobenzoate is unique due to the presence of iodine atoms, which provide higher radiopacity compared to bromine, chlorine, or fluorine. This makes it particularly useful in imaging applications. Additionally, the larger atomic size of iodine compared to other halogens can lead to different steric and electronic effects, influencing the compound’s reactivity and interactions with biological molecules .
属性
分子式 |
C7H4I2NO2- |
|---|---|
分子量 |
387.92 g/mol |
IUPAC 名称 |
2-amino-3,5-diiodobenzoate |
InChI |
InChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)/p-1 |
InChI 键 |
RFIBDMCPIREZKC-UHFFFAOYSA-M |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)[O-])N)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


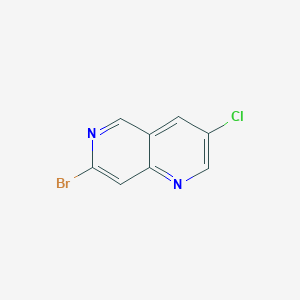
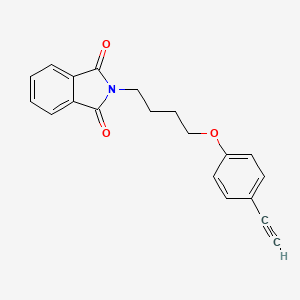
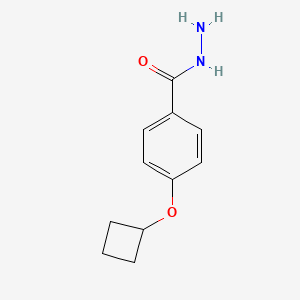

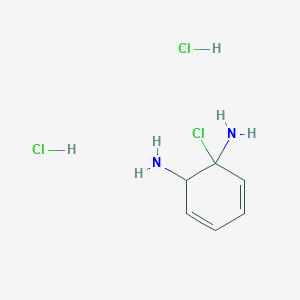
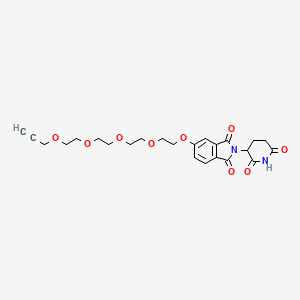
![(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14763542.png)
![Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B14763545.png)
